![molecular formula C17H14O2S B15356448 Methyl [2-(1-benzothien-2-yl)phenyl]acetate](/img/structure/B15356448.png)
Methyl [2-(1-benzothien-2-yl)phenyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-(1-benzothiophen-2-yl)phenyl]acetate is a chemical compound belonging to the class of organic compounds known as benzothiophenes. Benzothiophenes are characterized by a fused benzene and thiophene ring structure, which imparts unique chemical properties to the compound. This particular compound has applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[2-(1-benzothiophen-2-yl)phenyl]acetate typically involves the following steps:
Benzothiophene Derivative Synthesis: The starting material, 1-benzothiophene, undergoes halogenation to introduce a reactive site.
Phenyl Group Introduction: The halogenated benzothiophene is then reacted with a phenyl-containing compound to form the intermediate.
Esterification: The intermediate is treated with methanol in the presence of an acid catalyst to form the final ester product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and various optimization techniques are employed to increase yield and reduce by-products. Continuous flow reactors and advanced purification methods are often used to ensure the production of high-purity methyl 2-[2-(1-benzothiophen-2-yl)phenyl]acetate.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[2-(1-benzothiophen-2-yl)phenyl]acetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: Methyl 2-[2-(1-benzothiophen-2-yl)phenyl]acetate is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activity. It may serve as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Research is ongoing to explore the therapeutic potential of derivatives of methyl 2-[2-(1-benzothiophen-2-yl)phenyl]acetate. It may be used in the development of new drugs targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which methyl 2-[2-(1-benzothiophen-2-yl)phenyl]acetate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the derivative and its intended use.
Comparison with Similar Compounds
1-Benzothiophene: A simpler compound with a similar core structure.
2-Methylbenzothiophene: A methylated derivative of benzothiophene.
Benzothiophene-2-carboxylic acid: A carboxylated derivative of benzothiophene.
Uniqueness: Methyl 2-[2-(1-benzothiophen-2-yl)phenyl]acetate stands out due to its specific ester functional group and the presence of the phenyl group, which can influence its reactivity and applications compared to other benzothiophene derivatives.
Properties
Molecular Formula |
C17H14O2S |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
methyl 2-[2-(1-benzothiophen-2-yl)phenyl]acetate |
InChI |
InChI=1S/C17H14O2S/c1-19-17(18)11-12-6-2-4-8-14(12)16-10-13-7-3-5-9-15(13)20-16/h2-10H,11H2,1H3 |
InChI Key |
PBIPXQDZPSEBFP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1C2=CC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



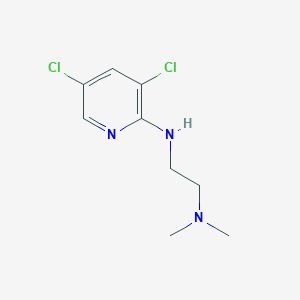

![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-cyano-4-methylbenzoate](/img/structure/B15356379.png)

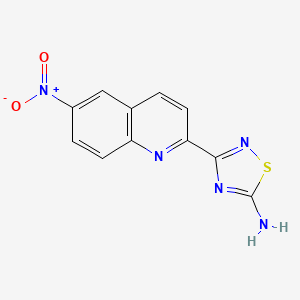
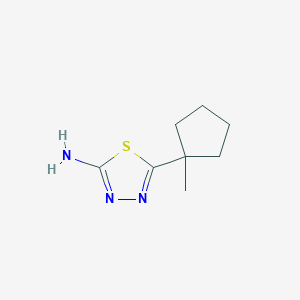
![6-methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B15356404.png)
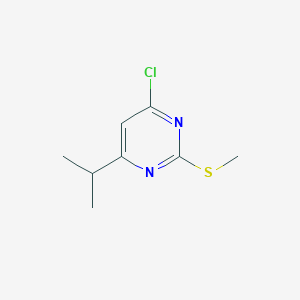
![1-[(2-methylphenyl)methyl]-5-(2H-tetrazol-5-yl)indole](/img/structure/B15356428.png)
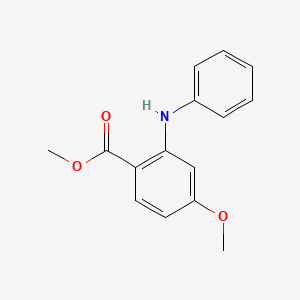


![2-(4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B15356458.png)
